molecular formula C7H6BrN3 B15045472 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B15045472
M. Wt: 212.05 g/mol
InChI Key: POIJFAAIWWGCBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a high-value brominated heterocyclic building block specifically designed for medicinal chemistry and drug discovery research. Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold are recognized for their significant role in targeted cancer therapy, acting as potent inhibitors of various protein kinases such as CK2, EGFR, B-Raf, and Pim-1 . The bromine atom at the 2-position serves as a key synthetic handle, enabling further structural diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to create a wide array of derivatives for structure-activity relationship (SAR) studies . Researchers utilize this core structure to develop novel small-molecule inhibitors that disrupt key oncogenic signaling pathways. Beyond kinase inhibition, this chemotype has been explored in the design of molecular frameworks that act as tubulin polymerization inhibitors, targeting the colchicine binding site and demonstrating potent antiproliferative activities against various cancer cell lines . This product is intended for research purposes and further manufacturing use only. It is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H6BrN3/c1-5-2-3-11-7(9-5)4-6(8)10-11/h2-4H,1H3

InChI Key

POIJFAAIWWGCBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NN2C=C1)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives

Fundamental Strategies for Constructing the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The primary and most versatile route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of an NH-3-aminopyrazole with a 1,3-biselectrophilic partner. nih.gov This strategy leverages the dual nucleophilic character of the aminopyrazole, which contains both an endocyclic and an exocyclic nitrogen atom, to react with a three-carbon electrophilic unit, thereby forming the six-membered pyrimidine (B1678525) ring.

The reaction between 3-aminopyrazoles and 1,3-biselectrophilic compounds is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis. nih.gov The regioselectivity of this reaction is a critical aspect, as the biselectrophile can potentially react with the aminopyrazole in different orientations. However, the reaction typically proceeds with high regioselectivity, dictated by the nature of the electrophilic centers and the reaction conditions.

One of the most frequently employed methods for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. bme.hunih.gov These 1,3-dielectrophiles, such as 1,3-diketones and β-ketoesters, react with the aminopyrazole, usually under acidic or thermal conditions, to form the fused pyrimidine ring. chim.itbeilstein-journals.orgnih.gov The reaction tolerates a wide range of substituents on both the aminopyrazole and the dicarbonyl component, enabling access to a diverse library of derivatives. mdpi.comnih.gov For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with various cyclic β-dicarbonyl compounds has been shown to produce cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Table 1: Examples of Cyclocondensation with β-Dicarbonyl Compounds

3-Aminopyrazole (B16455) Derivative β-Dicarbonyl Compound Conditions Product Type
5-Amino-1H-pyrazole Acetylacetone (B45752) Acetic Acid, Reflux 5,7-Dimethylpyrazolo[1,5-a]pyrimidine (B1360396)
5-Amino-3-phenyl-1H-pyrazole Ethyl Acetoacetate Ethanol, Reflux 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
5-Amino-1H-pyrazole 1,3-Cyclohexanedione Acetic Acid, Heat Tetrahydropyrazolo[1,5-a]quinazolinone derivative

β-Enaminones and their analogues serve as highly effective 1,3-biselectrophilic synthons for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The reaction of aminopyrazoles with enaminones or their ethoxy surrogates typically proceeds with excellent control over the product's isomeric form. chim.it This method is advantageous due to the enhanced reactivity and stability of enaminones compared to some β-dicarbonyl compounds. nih.gov The cyclization is often performed under acidic conditions or via thermal promotion, leading to high yields of the desired fused heterocycles. bme.hunih.gov A one-pot methodology has been developed involving amino pyrazoles and enaminones (or chalcones) to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a cyclization process followed by oxidative halogenation. nih.gov

Table 2: Examples of Cyclocondensation with β-Enaminones

3-Aminopyrazole Derivative β-Enaminone / Equivalent Conditions Product Type
3-Methyl-1H-pyrazol-5-amine (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one Acetic Acid, Reflux 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
1H-Pyrazol-5-amine 3-(Dimethylamino)-2-(4-nitrophenyl)acrylonitrile HCl in Ethanol, Acetone 7-Amino-6-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine
5-Amino-1H-pyrazoles Enaminones K2S2O8 3-Halo-pyrazolo[1,5-a]pyrimidine

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the one-pot synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netdistantreader.org These reactions combine three or more starting materials in a single synthetic operation, offering high atom economy, simplicity, and the ability to generate molecular diversity quickly. distantreader.org A common MCR approach involves the reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov This process typically proceeds through the formation of an imine intermediate, followed by a nucleophilic attack and subsequent cyclization to yield the pyrazolo[1,5-a]pyrimidine core. nih.gov Rhodium(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides represents another advanced three-component strategy, often enhanced by microwave heating. nih.govnih.gov

The application of microwave irradiation has significantly advanced the synthesis of pyrazolo[1,5-a]pyrimidines by dramatically reducing reaction times, increasing yields, and often improving product purity. nih.govresearchgate.netresearchgate.net This non-classical heating method efficiently transfers energy directly to the reacting molecules, leading to rapid temperature increases and enhanced reaction rates. semanticscholar.org Microwave-assisted synthesis is particularly effective for cyclization, condensation, and multi-component reactions. nih.gov For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions can be completed in minutes, yielding products in high purity. nih.gov This technology aligns well with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. nih.govcu.edu.eg

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

Reaction Type Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Three-component synthesis Several hours Minutes Often significant nih.gov
Cyclocondensation 6-12 hours 80 minutes Comparable to higher chim.it
Solvent-free cyclization Not always feasible Feasible and efficient High nih.gov

Green chemistry principles are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines to minimize environmental impact. nih.gov Key strategies include the use of environmentally benign solvents like water or ethanol, catalyst-free conditions, and the adoption of energy-efficient techniques such as microwave and ultrasonic irradiation. bme.hucu.edu.eg For example, a green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been developed using ultrasonic irradiation in aqueous ethanol, with KHSO4 as an assistant. bme.hu The efficiency of these green syntheses can be quantified using metrics like Reaction Mass Efficiency (RME), which evaluates the proportion of mass from reactants that ends up in the final product. rsc.org Syntheses that generate benign byproducts such as water or methanol (B129727) and avoid the use of catalysts have demonstrated good RME values, highlighting their sustainability. rsc.org

Cyclocondensation Reactions of NH-3-Aminopyrazoles with 1,3-Biselectrophilic Systems

Regioselective Introduction of Bromo and Methyl Substituents

The construction of the 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine framework necessitates precise control over the placement of the bromo and methyl functionalities. The synthetic strategy often involves the initial formation of the core pyrazolo[1,5-a]pyrimidine ring system, followed by or concurrently with the introduction of the desired substituents.

Bromination Strategies at Specific Positions (e.g., C-2, C-3, or C-6)

The pyrazolo[1,5-a]pyrimidine ring system exhibits distinct reactivity towards electrophilic substitution, with the C-3 position being the most susceptible to attack. This inherent reactivity profile makes the regioselective bromination at other positions, such as C-2 or C-6, a synthetic challenge that requires specific strategies.

Electrophilic Halogenation Methods (e.g., using N-Bromosuccinimide)

Electrophilic halogenating agents, particularly N-halosuccinimides (NXS), are commonly employed for the halogenation of pyrazolo[1,5-a]pyrimidines. The reaction of pyrazolo[1,5-a]pyrimidines with N-Bromosuccinimide (NBS) typically leads to the highly regioselective formation of 3-bromo derivatives. The reaction conditions, such as the choice of solvent (e.g., CCl4 or THF), can influence the reaction's efficiency. While C-3 bromination is predominant, achieving bromination at the C-2 position via direct electrophilic attack on the pyrazolo[1,5-a]pyrimidine core is not a commonly reported or favored pathway due to the electronic distribution of the ring system. The synthesis of 2-bromo derivatives often relies on starting with a pre-functionalized pyrazole (B372694) ring. For instance, the cyclization of a 3-amino-5-bromopyrazole with a suitable 1,3-dicarbonyl compound can be a viable route to introduce the bromine atom at the C-2 position of the final pyrazolo[1,5-a]pyrimidine structure.

ReagentPosition of BrominationTypical Conditions
N-Bromosuccinimide (NBS)C-3CCl4 or THF, reflux
Bromine in Acetic AcidC-3 and C-6Room temperature
Oxidative Halogenation Processes (e.g., K2S2O8-promoted)

Oxidative halogenation offers an alternative route to halogenated pyrazolo[1,5-a]pyrimidines. A one-pot methodology involving the reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides in the presence of potassium persulfate (K2S2O8) as an oxidant has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. bibliomed.orgnih.gov This method proceeds through a cyclocondensation followed by an oxidative halogenation step. bibliomed.orgnih.gov The use of NaBr in conjunction with K2S2O8 allows for the introduction of bromine at the C-3 position. nih.gov Similar to electrophilic halogenation, this method also demonstrates a strong preference for the C-3 position, and its application for direct C-2 bromination is not well-established.

Halogen SourceOxidantPosition of HalogenationSolvent
NaBrK2S2O8C-3Water
NaClK2S2O8C-3Water
NaIK2S2O8C-3Water

Strategies for Methyl Group Introduction at C-5

The introduction of a methyl group at the C-5 position of the pyrazolo[1,5-a]pyrimidine ring is typically achieved during the construction of the heterocyclic core. The most common and effective method involves the condensation reaction of a 3-aminopyrazole with a β-dicarbonyl compound. For the synthesis of 5-methylpyrazolo[1,5-a]pyrimidine (B1610586) derivatives, acetylacetone is the preferred reagent. The reaction is generally carried out in a suitable solvent, often with acid catalysis, to facilitate the cyclization and dehydration steps. This approach provides a straightforward and high-yielding route to the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine scaffold when starting with an unsubstituted 3-aminopyrazole. To obtain a 5-methyl substituent specifically, a β-ketoaldehyde or a derivative thereof would be required.

Mechanisms Governing Regioselectivity in Halogenation and Alkylation

The regioselectivity of electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine ring is dictated by the electron density distribution within the bicyclic system. The pyrazole moiety is generally more electron-rich than the pyrimidine ring, making it more susceptible to electrophilic attack. Molecular orbital calculations and experimental evidence consistently show that the C-3 position possesses the highest electron density and is, therefore, the most nucleophilic center. researchgate.net

The mechanism of electrophilic halogenation, for instance with NBS, involves the attack of the electron-rich C-3 position on the electrophilic bromine atom of the reagent, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the 3-bromo-substituted product.

In the case of building the ring system, the regioselectivity of the condensation between a 3-aminopyrazole and an unsymmetrical β-dicarbonyl compound is governed by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl carbon will preferentially react with the exocyclic amino group of the pyrazole. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole and the remaining carbonyl group, ultimately determining the substitution pattern on the pyrimidine ring.

Advanced Synthetic Transformations and Post-Functionalization of this compound

The bromine atom at the C-2 position of this compound serves as a versatile handle for a variety of post-functionalization reactions, primarily through palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating a diverse library of derivatives with potential applications in various fields.

Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.gov

Suzuki Coupling: The reaction of this compound with various boronic acids or their esters, in the presence of a palladium catalyst and a base, can be used to introduce a wide range of aryl, heteroaryl, or vinyl substituents at the C-2 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 2-bromo derivative with a terminal alkyne. This is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the 2-bromo substrate with various primary or secondary amines in the presence of a palladium catalyst and a strong base. This reaction is crucial for the synthesis of 2-amino-5-methylpyrazolo[1,5-a]pyrimidine derivatives.

The successful application of these cross-coupling reactions significantly expands the chemical space accessible from this compound, allowing for the fine-tuning of its physical, chemical, and biological properties.

Palladium-Catalyzed Cross-Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to halogenated pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org The bromine atom at the C2 position of this compound is well-suited for such transformations, enabling the introduction of a wide range of aryl and alkynyl groups to build complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between organohalides and organoboron compounds. This reaction has been successfully applied to bromo-substituted pyrazolo[1,5-a]pyrimidines to introduce aryl and heteroaryl moieties. While direct examples for the 2-bromo-5-methyl derivative are specific, extensive research on isomers, such as 3-bromo-pyrazolo[1,5-a]pyrimidines, demonstrates the feasibility and general conditions for this transformation. nih.govrsc.org

The reaction typically involves a palladium catalyst, such as a palladacycle complex (e.g., XPhosPdG2) or Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent. nih.govnih.gov A variety of aryl and heteroaryl boronic acids or their pinacol (B44631) esters can be used, allowing for the synthesis of a diverse library of C2-arylated pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org The choice of catalyst, ligand, and base is crucial to avoid side reactions like debromination. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Pyrazolo[1,5-a]pyrimidine Scaffolds Data derived from analogous systems.

Catalyst / LigandBaseSolventTemperature (°C)Yield Range
XPhosPdG2 / XPhosK₃PO₄THF80Low to Moderate
Tetrakis(triphenylphosphine)palladium(0)Na₂CO₃ (aq)DMERefluxGood to Excellent

This methodology has been utilized in the synthesis of precursors for biologically active molecules, including potent TTK inhibitors, where the Suzuki-Miyaura coupling is a key step in the synthetic sequence. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties onto the pyrazolo[1,5-a]pyrimidine core, which can serve as handles for further chemical modifications. The reaction has been effectively demonstrated on bromo-substituted pyrazolo[1,5-a]pyrimidine systems. researchgate.netnih.gov

A typical Sonogashira coupling protocol employs a palladium catalyst, such as Palladium(II) acetate (B1210297) or PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst like copper(I) iodide (CuI). rsc.org A base, commonly an amine such as triethylamine (B128534) (Et₃N), is required to act as both the base and, in some cases, the solvent. The reaction allows for the coupling of various terminal alkynes, including those bearing functional groups, with the bromo-substituted pyrazolo[1,5-a]pyrimidine scaffold. researchgate.netnih.gov This method provides a direct route to 2-alkynyl-5-methylpyrazolo[1,5-a]pyrimidine derivatives.

Table 2: General Conditions for Sonogashira Coupling on Bromo-Pyrazolo[1,5-a]pyrimidine Systems

Palladium CatalystCopper Co-catalystBaseSolventTemperature
PdCl₂(PPh₃)₂CuIEt₃NDioxaneRoom Temp to 80°C
Pd(OAc)₂CuIDABCOCH₃CN80°C

The resulting alkynylated products are valuable intermediates in medicinal chemistry and materials science. nih.govmdpi.com

C-H Functionalization Strategies for Site-Specific Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. bohrium.com The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack, and its C-H bonds can be selectively activated to introduce various functional groups. The most nucleophilic and reactive position on the unsubstituted pyrazolo[1,5-a]pyrimidine core is the C3 position. mdpi.com

Various C-H functionalization reactions have been developed for this scaffold, including halogenation, nitration, formylation, and sulfenylation, primarily targeting the C3 position. bohrium.com For instance, Vilsmeier-Haack conditions can be employed to introduce a formyl group at the C3 position. mdpi.com Although the presence of a bromine atom at C2 and a methyl group at C5 in the target compound will influence the electronic properties and steric accessibility of the ring, these established methodologies provide a foundation for achieving site-specific derivatization on the this compound core, likely directing further functionalization to the still-reactive C3 or other available positions.

Introduction of Sulfonyl Chloride and Other Active Moieties for Further Transformations

The introduction of a sulfonyl chloride group onto the pyrazolo[1,5-a]pyrimidine scaffold generates a highly reactive intermediate that can be readily converted into a wide array of sulfonamides and sulfonate esters. This strategy significantly expands the chemical diversity accessible from the parent heterocycle.

The existence of compounds such as 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride confirms that direct sulfochlorination of a bromo-methyl-substituted pyrazolo[1,5-a]pyrimidine is feasible. uni.lu This transformation introduces the reactive -SO₂Cl group at the C3 position. This intermediate can then be reacted with various primary or secondary amines to yield a library of sulfonamide derivatives. Similarly, reaction with alcohols would produce the corresponding sulfonate esters. The synthesis of related 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines further underscores the utility of incorporating sulfonyl moieties into this heterocyclic system for developing biologically active agents. nih.gov

Theoretical and Computational Investigations of 2 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed examination of electron distribution, molecular orbitals, and the energetic landscape of chemical reactions, providing a basis for understanding a compound's physical and chemical properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of molecules like 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine. For excited-state properties, Time-Dependent DFT (TD-DFT) is the method of choice, enabling the investigation of how the molecule interacts with light.

Theoretical calculations using DFT and TD-DFT are instrumental in interpreting the absorption and emission spectra of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netresearchgate.net These studies reveal how structural modifications and the electronic nature of substituents influence the photophysical properties of the core scaffold. researchgate.netresearchgate.net

For a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, electronic structure analysis based on DFT and TD-DFT calculations has shown that the presence of electron-donating groups (EDGs) at position 7 of the fused ring leads to larger absorption and emission intensities. researchgate.netresearchgate.net This is attributed to intramolecular charge transfer (ICT) to or from the pyrazolo[1,5-a]pyrimidine ring system. researchgate.netresearchgate.net Conversely, electron-withdrawing groups (EWGs) at the same position result in lower absorption and emission intensities. researchgate.netresearchgate.net These computational findings are in good agreement with experimental data and provide a framework for understanding and predicting the optical properties of this class of fluorophores. researchgate.netresearchgate.net

The tunable photophysical properties of pyrazolo[1,5-a]pyrimidines, which can be modulated by the strategic placement of substituents, make them promising candidates for optical applications. researchgate.net The stability and properties of some of these derivatives have been found to be comparable to commercial probes like coumarin-153 and rhodamine 6G. researchgate.net

Below is a table summarizing the experimentally determined photophysical properties of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, which are often rationalized using TD-DFT calculations.

CompoundSubstituent at Position 7Absorption Max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Max (nm)Fluorescence Quantum Yield (ΦF)
4a4-Pyridyl33015,8484100.65
4b2,4-Dichlorophenyl32510,0004050.18
4dPhenyl32512,5894050.35
4e4-Methoxyphenyl33520,5934150.97

For instance, in a study of 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine, a compound structurally related to this compound, both intramolecular and intermolecular interactions were identified. mdpi.com These include an intramolecular interaction between the pyrazole (B372694) nitrogen and the thienyl sulfur, as well as π–π stacking interactions between the pyrimidine (B1678525) and pyrazole rings of adjacent molecules in the crystal lattice. mdpi.com Such interactions can play a significant role in the solid-state packing and properties of these materials.

Furthermore, conformational analysis of dearomatized tetrahydropyrazolo[1,5-a]pyrimidines has revealed that the bicyclic core can exist in different conformations. researchgate.net While not the aromatic system of interest, these studies highlight the conformational lability of the pyrazolopyrimidine framework, which can be influenced by the substitution pattern. researchgate.net Computational data can provide insights into the energy states and geometric parameters of different conformers, which is crucial for understanding their interaction dynamics within biological systems. researchgate.net

Semi-Empirical Methods for Reaction Pathway Analysis and Intermediate Stability

While DFT is a powerful tool, its computational cost can be prohibitive for exploring complex reaction mechanisms with numerous possible intermediates and transition states. Semi-empirical methods, such as AM1 and PM3, offer a faster, albeit less accurate, alternative. uni-muenchen.degrafiati.com These methods are based on the Hartree-Fock formalism but employ a number of approximations and parameters derived from experimental data to simplify the calculations. uni-muenchen.de

For the synthesis of pyrazolo[1,5-a]pyrimidines, which often involves cyclocondensation reactions, semi-empirical methods could be employed for an initial, broad exploration of the reaction energy surface. This can help in identifying plausible reaction pathways and key intermediates, which can then be further investigated using more rigorous DFT methods. For example, in the study of tautomeric equilibria in nitrogen heterocycles, semi-empirical methods have been tested for their reliability, showing that both AM1 and PM3 represent significant improvements over older methods for certain systems. grafiati.com

However, it is important to be aware of the limitations of these methods. For instance, some semi-empirical methods have been shown to overestimate the stability of compounds with adjacent pyridine-like lone pairs. grafiati.com Despite these limitations, their computational efficiency makes them a valuable tool for preliminary computational screening of reaction mechanisms.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Elucidation of Ligand-Target Binding Interactions (e.g., Kinase Active Sites)

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of various protein kinases. researchgate.netnih.gov Molecular docking simulations are frequently employed to investigate the binding modes of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of kinases like Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks). nih.govnih.gov

These studies have revealed that pyrazolo[1,5-a]pyrimidine derivatives can fit well within the ATP binding cleft of kinases. nih.gov The core heterocyclic ring often mimics the adenine (B156593) group of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. nih.gov For example, in CDK2, docking studies have shown that pyrazolo[1,5-a]pyrimidine inhibitors are stabilized in a "flying bat" conformation through hydrogen bonds and hydrophobic contacts. nih.gov

Substituents on the pyrazolo[1,5-a]pyrimidine core play a crucial role in determining the binding affinity and selectivity. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring can form a hydrogen bond with the amino acid Met592 in the hinge region of TrkA. nih.gov The introduction of a bromo group on a phenyl substituent has been shown to be favorable for activity against CDK2 and TRKA compared to a chloro group. nih.gov

The following table presents a summary of key interactions observed in molecular docking studies of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Kinase TargetKey Interacting ResiduesTypes of InteractionsReference
CDK2Leu83Hydrogen Bonding nih.gov
TrkAMet592Hydrogen Bonding (Hinge Region) nih.govnih.gov
TrkAAsn655Enhanced interactions with fluorine substitution nih.gov
Pim-1-Binding in ATP pocket

These computational insights are invaluable for the rational design of new, more potent, and selective kinase inhibitors based on the this compound scaffold.

Prediction of Binding Affinities and Orientations

While specific studies detailing the predicted binding affinities and orientations of this compound are not extensively available in public literature, the methodologies for such predictions are well-established for the pyrazolo[1,5-a]pyrimidine class. These computational techniques are crucial for rational drug design and for prioritizing synthetic efforts.

Molecular docking simulations are a primary tool used to predict the binding mode of a ligand within the active site of a biological target. For pyrazolo[1,5-a]pyrimidine derivatives, docking studies have been instrumental in understanding their interactions with various kinases. These studies typically involve:

Target Selection and Preparation: A high-resolution crystal structure of the target protein (e.g., a protein kinase) is obtained from a protein data bank. The structure is then prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: The 3D structure of the pyrazolo[1,5-a]pyrimidine derivative is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to explore various possible conformations and orientations of the ligand within the receptor's binding site. The algorithm scores these poses based on a scoring function that estimates the binding affinity.

The predicted binding modes help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues. For instance, the pyrazolo[1,5-a]pyrimidine moiety is known to be essential for forming hinge interactions with protein kinase residues. mdpi.com

The binding affinity is often estimated in terms of binding energy (e.g., in kcal/mol) or as an inhibitory constant (Ki). These predicted values, while not always perfectly correlated with experimental data, are valuable for comparing different derivatives and for understanding the contribution of various substituents to the binding affinity.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational SAR studies are essential for deciphering how chemical structure relates to biological activity. For the pyrazolo[1,5-a]pyrimidine scaffold, these studies have provided significant insights into the role of different substituents in modulating their pharmacological properties. nih.gov

Elucidating the Influence of Bromo and Methyl Substituent Patterns on Molecular Properties and Biological Potency

The Bromo Substituent at the 2-Position:

A halogen atom, such as bromine, at the 2-position of the pyrazolo[1,5-a]pyrimidine ring can have several effects:

Electronic Effects: The bromo group is an electron-withdrawing group, which can influence the electron density distribution of the entire heterocyclic system. This can affect the strength of hydrogen bonds formed with the target protein.

Steric Effects: The size of the bromine atom can influence the conformational preferences of the molecule and its fit within a binding pocket.

Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of the molecule, which can impact its solubility and ability to cross cell membranes.

In some reported SAR studies of pyrazolo[1,5-a]pyrimidine derivatives, halogenation has been a key strategy. For example, the fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) was found to be inactive against Pim-1 kinase, suggesting that the specific placement and nature of halogen substituents are critical for biological activity. nih.gov

The Methyl Substituent at the 5-Position:

The methyl group at the 5-position is a small, lipophilic group that can also play a crucial role in binding:

Steric Influence: The presence of a methyl group can provide a better fit in a specific sub-pocket of the active site.

Metabolic Stability: Methyl groups can sometimes block metabolically labile positions, increasing the compound's stability in a biological system.

Predictive Modeling for Rational Derivative Design

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for the rational design of new derivatives. For the pyrazolo[1,5-a]pyrimidine class, QSAR models can be developed to correlate the structural features of a series of compounds with their biological activity.

The general workflow for building a predictive QSAR model involves:

Data Set Preparation: A set of pyrazolo[1,5-a]pyrimidine derivatives with known biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule in the data set.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously validated using both internal and external validation techniques.

Once a reliable QSAR model is established, it can be used to predict the biological activity of newly designed, yet unsynthesized, this compound derivatives. This allows for the in silico screening of a large number of virtual compounds, helping to prioritize the synthesis of the most promising candidates with potentially improved potency and selectivity. nih.gov

Mechanistic Insights into the Biological Activities of 2 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine and Its Derivatives

Protein Kinase Inhibition Mechanisms

Derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) core are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. rsc.org The inhibitory versatility of this scaffold stems from its ability to engage with kinases through multiple mechanisms, making it a valuable framework for the development of targeted therapies. rsc.org

Investigation of ATP-Competitive and Allosteric Inhibition Modes

The pyrazolo[1,5-a]pyrimidine nucleus is structurally similar to the purine (B94841) core of adenosine (B11128) triphosphate (ATP), positioning it as a prime candidate for ATP-competitive inhibition. rsc.org In this mode, the inhibitor directly competes with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of substrate proteins. The planar, rigid structure of the pyrazolo[1,5-a]pyrimidine scaffold allows it to fit within the ATP-binding pocket, where specific substitutions can form key interactions, such as hydrogen bonds with the hinge region of the kinase, mimicking the binding of the adenine (B156593) portion of ATP. rsc.org

Beyond direct competition with ATP, pyrazolo[1,5-a]pyrimidine derivatives have also been shown to act as allosteric inhibitors. rsc.org Allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This mode of inhibition can offer higher selectivity compared to ATP-competitive inhibitors, as allosteric sites are generally less conserved across the kinome. nih.gov The ability of the pyrazolo[1,5-a]pyrimidine scaffold to be extensively functionalized allows for the design of molecules that can target these unique allosteric pockets.

Structural studies, including X-ray crystallography, have provided critical insights into the binding modes of these inhibitors. For instance, the co-crystal structure of a pyrazolo[1,5-a]pyrimidine derivative with Threonine Tyrosine Kinase (TTK) revealed a binding mode consistent with type I inhibition, a form of ATP-competitive inhibition where the inhibitor binds to the active conformation of the kinase. acs.org

Mechanistic Profiling Against Specific Protein Kinases

The broad inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives extends to a wide range of protein kinases implicated in various diseases.

CK2 (Casein Kinase 2): Pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly potent and selective inhibitors of CK2. nih.gov X-ray crystallography has shown that these inhibitors bind in the ATP-binding pocket, with the N2 of the pyrazolo[1,5-a]pyrimidine core and the C7 NH group interacting with the hinge region. nih.gov Optimization of this scaffold has led to compounds that can modulate CK2 signaling in vivo. nih.gov

EGFR (Epidermal Growth Factor Receptor): Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, a close isomer of pyrazolo[1,5-a]pyrimidine, have been designed as EGFR tyrosine kinase inhibitors. rsc.orgtandfonline.comsemanticscholar.org These compounds are designed to fit into the ATP binding site, with a flat heteroaromatic ring occupying the adenine pocket and other substitutions targeting hydrophobic regions. tandfonline.comsemanticscholar.org This suggests a similar ATP-competitive mechanism for pyrazolo[1,5-a]pyrimidine-based inhibitors. nih.gov

B-Raf and MEK: The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a source of B-Raf kinase inhibitors. nih.govlookchem.com Some derivatives have been shown to bind to the kinase without forming a traditional hydrogen bond with the hinge region, indicating a non-classical ATP-competitive binding mode. researchgate.net These compounds are relevant in the context of melanoma, where the B-Raf/MEK/ERK pathway is often constitutively active. nih.gov

PDE4 (Phosphodiesterase 4): While not a protein kinase, PDE4 is a key enzyme in cyclic AMP (cAMP) signaling. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent PDE4 inhibitors. nih.govmdpi.com Modeling studies suggest these compounds occupy the active site where they interact with key residues. nih.gov

BCL6 (B-cell lymphoma 6): Pyrazolo[1,5-a]pyrimidines have been identified as binders to the BCL6 protein, disrupting its protein-protein interactions with co-repressors, which is a therapeutic strategy in diffuse large B-cell lymphoma. researchgate.netnih.gov This interaction is distinct from kinase inhibition and highlights the versatility of the scaffold.

DRAK1 (Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1): Starting from a CK2 inhibitor, pyrazolo[1,5-a]pyrimidine derivatives have been optimized as selective DRAK1 inhibitors. researchgate.net Crystal structures have confirmed that these compounds act as type I ATP-competitive inhibitors. researchgate.netnih.gov

CDK1 and CDK2 (Cyclin-Dependent Kinases 1 and 2): Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, which are central regulators of the cell cycle. acs.orgnih.govresearchgate.net One such derivative, BS-194, was found to be a potent inhibitor of CDK1 and CDK2, leading to the inhibition of CDK substrate phosphorylation and cell cycle arrest. acs.orgnih.gov The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of adenine, effectively competing with ATP for binding to the kinase domain of CDKs. nih.govmdpi.com

Pim-1: The pyrazolo[1,5-a]pyrimidine scaffold is a known inhibitor of Pim-1 kinase, a promising target in oncology. researchgate.netnih.govresearchgate.netkisti.re.kr Structure-based design has led to the development of potent and selective pan-Pim inhibitors with this core structure. kisti.re.kr

Kinase TargetInhibition MechanismKey Findings
CK2 ATP-competitiveInteracts with the hinge region of the ATP-binding pocket. nih.gov
EGFR ATP-competitive (inferred)Pyrazolo-pyrimidine core acts as an adenine bioisostere. rsc.orgnih.gov
B-Raf ATP-competitive (non-classical)Some derivatives bind without forming a hinge-binding hydrogen bond. researchgate.net
MEK ATP-competitive (inferred)Part of the inhibited B-Raf/MEK/ERK pathway. nih.gov
PDE4 Active site inhibitionOccupies the active site, interacting with key residues. nih.gov
BCL6 Protein-protein interaction disruptionBinds to BCL6, preventing interaction with co-repressors. researchgate.netnih.gov
DRAK1 ATP-competitive (Type I)Binds to the active conformation of the kinase. researchgate.netnih.gov
CDK1/CDK2 ATP-competitivePyrazolo[1,5-a]pyrimidine core mimics adenine. acs.orgnih.govnih.gov
Pim-1 ATP-competitivePotent and selective inhibitors have been developed. researchgate.netnih.gov

Mechanisms of Anti-Proliferative Activity in Cellular Models

The inhibition of key protein kinases by 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine and its analogs translates into potent anti-proliferative effects in various cancer cell lines.

Cellular Pathway Modulation and Target Engagement

The anti-proliferative activity of pyrazolo[1,5-a]pyrimidine derivatives is a direct consequence of their ability to modulate critical cellular signaling pathways. By inhibiting kinases like CDKs, EGFR, and B-Raf, these compounds can halt the cell cycle, induce apoptosis (programmed cell death), and suppress tumor growth. nih.gov

For example, the CDK inhibitor BS-194, a pyrazolo[1,5-a]pyrimidine derivative, was shown to inhibit the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2. acs.orgnih.gov This prevents the cell from progressing through the G1/S checkpoint of the cell cycle. Furthermore, inhibition of CDK9 by the same compound led to the downregulation of cyclins A, E, and D1, and a block in the S and G2/M phases of the cell cycle. acs.orgnih.gov

In the context of BCL6, pyrazolo[1,5-a]pyrimidine-based binders were optimized to achieve potency in a cellular BCL6 assay, demonstrating target engagement within the cell. researchgate.netnih.gov However, in this specific study, potent BCL6 engagement did not translate to strong anti-proliferative effects in diffuse large B-cell lymphoma lines, indicating the complexity of translating biochemical potency to cellular effects. researchgate.netnih.gov

Mechanistic Studies of Other Reported Biological Activities

Beyond their well-documented anti-cancer properties, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in other therapeutic areas, notably as antiviral agents.

Antiviral Action Mechanisms

The pyrazolo[1,5-a]pyrimidine scaffold has been identified in compounds with antiviral activity. nih.gov While the precise mechanisms of antiviral action are still under investigation for many of these compounds, it is plausible that their kinase inhibitory activity plays a role. Many viruses rely on host cell kinases for their replication and life cycle. By inhibiting these host kinases, pyrazolo[1,5-a]pyrimidine derivatives could indirectly suppress viral propagation.

For instance, the development of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting AAK1 (AP2-associated kinase 1) has been explored. biorxiv.org AAK1 is a host factor involved in clathrin-mediated endocytosis, a process that many viruses exploit to enter host cells. Inhibition of AAK1 could therefore represent a broad-spectrum antiviral strategy.

Antimicrobial Modalities (Antibacterial and Antifungal)

The pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in compounds exhibiting a wide spectrum of antimicrobial activities. While the precise mechanisms of action for this compound are not extensively detailed in publicly available research, the broader family of pyrazolopyrimidine derivatives has demonstrated significant potential in combating various microbial pathogens. The antimicrobial efficacy of these compounds is often attributed to their structural analogy to purines, which allows them to interfere with essential biochemical pathways in microorganisms.

Research into novel pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine derivatives has highlighted their potential as potent antibacterial and antifungal agents. These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The introduction of different substituents on the pyrazolopyrimidine core can significantly modulate the antimicrobial activity, suggesting that the mechanism of action can be fine-tuned.

The antimicrobial modalities of pyrazolopyrimidine derivatives are believed to involve the inhibition of key enzymes necessary for microbial survival. For instance, some derivatives have been suggested to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. By blocking this enzyme, these compounds effectively halt microbial growth and proliferation.

Furthermore, the planar structure of the pyrazolo[1,5-a]pyrimidine ring system allows for intercalation with microbial DNA, thereby disrupting DNA replication and transcription processes. The presence of a bromine atom, as in this compound, can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes and increasing its intracellular concentration.

Table 1: Antimicrobial Activity of Selected Pyrazolopyrimidine Derivatives

Compound/DerivativeTarget MicroorganismObserved EffectPotential Mechanism of Action
Pyrazolo[1,5-a]pyrimidine DerivativesGram-positive and Gram-negative bacteriaInhibition of growthDihydrofolate reductase (DHFR) inhibition, DNA intercalation
Substituted PyrazolopyrimidinesCandida albicans, Aspergillus fumigatusAntifungal activityDisruption of fungal cell membrane integrity
Novel Pyrazole DerivativesMultidrug-resistant bacterial strainsBactericidal and bacteriostatic effectsInhibition of essential metabolic pathways

Anti-inflammatory Pathways and Molecular Targets

The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including potentially this compound, are attributed to their ability to modulate key signaling pathways and molecular targets involved in the inflammatory response. These compounds have been investigated for their inhibitory effects on various pro-inflammatory enzymes and cytokines.

A primary mechanism underlying the anti-inflammatory activity of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. rsc.org These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, pyrazolopyrimidine derivatives can effectively reduce the production of these pro-inflammatory molecules. rsc.org

In addition to COX inhibition, these compounds have been shown to target inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a signaling molecule involved in inflammation and vasodilation. rsc.org Overproduction of NO by iNOS can contribute to tissue damage in chronic inflammatory conditions. The ability of pyrazolopyrimidine derivatives to inhibit iNOS activity presents another avenue for their anti-inflammatory effects. rsc.org

Furthermore, the anti-inflammatory actions of these derivatives extend to the modulation of cytokine signaling pathways. They have been found to interfere with the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which plays a crucial role in the signaling of numerous pro-inflammatory cytokines. nih.gov By inhibiting specific JAK isoforms, such as JAK3, these compounds can suppress the inflammatory cascade. nih.gov Some derivatives have also been shown to inhibit mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Table 2: Anti-inflammatory Targets of Pyrazolopyrimidine Derivatives

Molecular TargetPathwayTherapeutic Effect
Cyclooxygenase-1 (COX-1)Prostaglandin SynthesisReduction of inflammation and pain
Cyclooxygenase-2 (COX-2)Prostaglandin SynthesisReduction of inflammation and pain with potentially fewer gastrointestinal side effects
Inducible Nitric Oxide Synthase (iNOS)Nitric Oxide ProductionAttenuation of inflammatory damage
Janus Kinase 3 (JAK3)JAK/STAT SignalingSuppression of cytokine-mediated inflammation
Mitogen-Activated Protein Kinases (MAPKs)Inflammatory Cytokine ProductionDownregulation of pro-inflammatory cytokine release

Receptor Agonism/Antagonism Mechanisms (e.g., GABA A receptor, CXCR2 receptor)

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as modulators of various receptors, indicating their potential to act as either agonists or antagonists, thereby influencing a range of physiological processes.

One notable example is the interaction of certain pyrazolo[1,5-a]pyrimidine derivatives with the GABA A receptor . The GABA A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Specific derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and shown to act as positive allosteric modulators of the GABA A receptor. This means they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is similar to that of benzodiazepines and can result in anxiolytic, sedative, and anticonvulsant effects. A specific compound, 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE), has been identified as a positive allosteric modulator of the GABAB receptor.

In the context of inflammatory and immune responses, the CXCR2 receptor is a key chemokine receptor primarily expressed on neutrophils. It plays a crucial role in neutrophil recruitment to sites of inflammation. While direct evidence for this compound as a CXCR2 antagonist is limited, other pyrimidine-based compounds have been developed as selective CXCR2 antagonists. The antagonistic mechanism involves competitive binding to the receptor, thereby preventing its activation by natural chemokine ligands such as CXCL8 (IL-8). This inhibition of CXCR2 signaling can effectively block neutrophil chemotaxis and degranulation, making it a promising strategy for the treatment of various inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold, being a privileged structure in medicinal chemistry, is a candidate for the design of such antagonists.

Table 3: Receptor Modulation by Pyrazolopyrimidine Derivatives

ReceptorMechanismPhysiological Effect
GABA A ReceptorPositive Allosteric ModulationEnhanced inhibitory neurotransmission
CXCR2 ReceptorAntagonismInhibition of neutrophil recruitment and inflammation

Advanced Applications and Research Frontiers for 2 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine Derivatives

Development as Molecular Probes and Fluorescent Tags

The inherent photophysical properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core make it an attractive framework for the design of fluorescent molecules. rsc.org These compounds are emerging as viable alternatives to well-known fluorophores like BODIPYs, offering simpler and more environmentally friendly synthetic methodologies. rsc.org

The optical characteristics of pyrazolo[1,5-a]pyrimidine derivatives are highly tunable, a key feature for their application as molecular probes. nbinno.com Researchers have demonstrated that the absorption and emission properties can be precisely engineered through strategic chemical modifications to the core structure. rsc.orgrsc.org The introduction of various substituents allows for the fine-tuning of their photophysical behavior. nbinno.com

A comprehensive study on a family of pyrazolo[1,5-a]pyrimidines revealed that the incorporation of electron-donating groups (EDGs) at the 7-position of the fused ring system significantly enhances both absorption and emission. rsc.orgrsc.org This modification improves key spectroscopic parameters, leading to brighter and more efficient fluorophores. The tunability of these compounds is extensive, with molar absorptivity (ε) values ranging from 3,320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ and fluorescence quantum yields (ϕF) spanning from 0.01 to as high as 0.97. rsc.org This wide range of achievable properties makes them comparable to established commercial probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org Theoretical analysis using DFT and TD-DFT calculations confirms that EDGs at position 7 promote intense absorption and emission through intramolecular charge transfer (ICT) processes. rsc.org

Table 1: Photophysical Properties of Selected 7-Substituted Pyrazolo[1,5-a]pyrimidine Derivatives rsc.orgrsc.org
CompoundSubstituent at Position 7Molar Absorptivity (ε) (M⁻¹ cm⁻¹)Fluorescence Quantum Yield (ϕF)Solid-State Quantum Yield (QYSS)
PP Derivative 14-Py--0.18 - 0.63
PP Derivative 22,4-Cl₂Ph--0.18 - 0.63
PP Derivative 3Ph--0.18 - 0.63
PP Derivative 44-MeOPh--0.18 - 0.63
General RangeVarious EDGs/EWGs3,320 - 20,5930.01 - 0.97-

The tunable fluorescence and stability of pyrazolo[1,5-a]pyrimidine derivatives make them excellent candidates for applications in biological imaging and cellular sensing. rsc.orgnbinno.com Their ability to function as fluorescent labels facilitates the study of dynamic intracellular processes. rsc.orgrsc.org Beyond imaging, these compounds have been investigated for their role in modulating cellular communication. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have shown the ability to inhibit biofilm formation in bacteria such as S. aureus and P. aeruginosa. mdpi.com This activity is linked to the disruption of quorum sensing, a form of cell-to-cell communication in bacteria, highlighting their potential as chemical probes to study and interfere with microbial signaling pathways. mdpi.com

Radiopharmaceutical Applications

The pyrazolo[1,5-a]pyrimidine scaffold is also a valuable platform for the development of radiotracers for positron emission tomography (PET), a non-invasive imaging technique crucial for clinical diagnostics, particularly in oncology. nih.govnih.gov The ability to label these molecules with positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F) allows for the visualization and quantification of biological processes in vivo. mdpi.com

Researchers have successfully synthesized several ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives for PET imaging. nih.govnih.gov A common synthetic strategy involves the nucleophilic substitution of suitable precursors, such as tosylates or nitro compounds, with ¹⁸F-fluoride. nih.gov This method has been used to produce a variety of radiolabeled probes. nih.gov

For example, derivatives such as 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile have been developed for tumor imaging. nih.govnih.gov To improve the pharmacokinetic properties of these initial tracers, further modifications have been made, such as introducing polar groups like esters, hydroxyls, and carboxyls. nih.gov This led to the synthesis of second-generation radiotracers designed for better clearance from non-target tissues. nih.gov The radiosynthesis is typically optimized by systematically varying reaction conditions, including the solvent, temperature, and precursor concentration, to achieve high radiochemical yields. mdpi.com

Table 2: Examples of ¹⁸F-Labeled Pyrazolo[1,5-a]pyrimidine Derivatives for PET Imaging nih.gov
RadiotracerFull Chemical NamePrecursor Type
[¹⁸F]17-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileTosylate
[¹⁸F]2N-(2-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[¹⁸F]fluoro-4-nitrobenzamideNitro
[¹⁸F]3(3-Cyano-7-(2-[¹⁸F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate (B1210297)Tosylate
[¹⁸F]47-(2-[¹⁸F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrileTosylate
[¹⁸F]5(S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[¹⁸F]fluoro-4-nitrobenzamido)hexanoic acidNitro

The design of effective radiotracers requires a deep understanding of their in vivo behavior, including tumor uptake, biodistribution, and metabolism. nih.gov Initial studies with ¹⁸F-labeled pyrazolo[1,5-a]pyrimidines showed good accumulation in tumors. nih.gov However, a significant challenge was their slow clearance rate from non-target tissues and excretory organs, which resulted in low tumor-to-background ratios and limited their immediate application in PET imaging. nih.govnih.gov

Contribution to Drug Discovery and Chemical Biology Strategies

The pyrazolo[1,5-a]pyrimidine core is a cornerstone scaffold in modern medicinal chemistry, particularly in the field of oncology. nih.gov Its rigid structure provides a stable framework that can be extensively modified, allowing for the development of highly potent and selective inhibitors of various enzymes, especially protein kinases. nih.govnih.gov Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prominent drug targets. nih.govmdpi.com

Derivatives of this scaffold have been successfully developed into inhibitors for a multitude of kinase targets, demonstrating the broad utility of this chemical class. Notable examples include:

Tropomyosin Receptor Kinase (Trk) Inhibitors : The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in two of the three marketed drugs for NTRK fusion cancers, including Larotrectinib and Entrectinib. mdpi.com

Pim-1 Kinase Inhibitors : Numerous pyrazolo[1,5-a]pyrimidine compounds exhibit nanomolar inhibitory activity against Pim-1, a kinase involved in abnormal cell growth. nih.gov

Threonine Tyrosine Kinase (TTK) Inhibitors : Extensive research led to the identification of CFI-402257, a potent and selective TTK inhibitor with a pyrazolo[1,5-a]pyrimidine core, which was advanced into preclinical studies as an anticancer agent. nih.gov

PI3Kδ and CDK2 Inhibitors : The scaffold has been utilized to create selective inhibitors of PI3Kδ and dual inhibitors of CDK2 and TRKA, highlighting its adaptability for achieving kinase selectivity. mdpi.comnih.govekb.eg

The success of this scaffold in generating clinical candidates and approved drugs underscores its significance in drug discovery. nih.govmdpi.com Its favorable structural features and amenability to chemical diversification continue to make it a high-priority framework for the development of novel therapeutics. nih.gov

Scaffold Optimization for Enhanced Target Selectivity

A critical aspect of drug development is the optimization of a lead compound's scaffold to enhance its selectivity towards the intended biological target. This is crucial for minimizing off-target effects and improving the therapeutic index. For derivatives of 2-bromo-5-methylpyrazolo[1,5-a]pyrimidine, scaffold optimization is a key area of research, with structure-activity relationship (SAR) studies guiding the strategic modification of the core structure. nih.govmdpi.com

The pyrazolo[1,5-a]pyrimidine framework itself has been identified as a highly selective core for certain kinases. nih.gov For instance, research has demonstrated that this scaffold interacts selectively with Pim-1 kinase, a promising target in oncology. nih.govnih.gov Modifications at various positions on the pyrazolo and pyrimidine (B1678525) rings have been shown to significantly impact binding affinity and selectivity. nih.gov

Key strategies for optimizing the selectivity of this scaffold include:

Substitution at the 5-position: SAR studies have revealed that the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine ring is of particular importance for Pim-1 inhibition. nih.gov The introduction of different functional groups at this position can modulate the compound's interaction with the target enzyme's active site.

Aryl substitution at the 3-position: The addition of aryl groups at the 3-position is another effective strategy for enhancing potency and selectivity. researchgate.net A convenient synthesis method allows for the creation of a diverse range of analogs with various substitutions at this position. nih.gov

Modifications for kinase inhibition: The pyrazolo[1,5-a]pyrimidine nucleus is a prominent feature in many kinase inhibitors, including those targeting Tropomyosin receptor kinases (Trks). mdpi.comresearchgate.net SAR studies on Trk inhibitors have highlighted the importance of specific substitutions for optimal activity. For example, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) linked to the fifth position of the scaffold is a key feature in potent Trk inhibitors. mdpi.com

Targeting other enzymes: Beyond kinases, derivatives of this scaffold have been optimized as selective inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2). researchgate.net These anti-inflammatory agents demonstrate how modifications to the pyrazolo[1,5-a]pyrimidine core can be tailored to achieve high selectivity for specific enzyme isoforms. researchgate.net

The following table summarizes the findings from various studies on the scaffold optimization of pyrazolo[1,5-a]pyrimidine derivatives for enhanced target selectivity.

TargetKey Optimization StrategyReference Compound/SeriesObserved Outcome
Pim-1 KinaseSubstitution at the 5-position and aryl substitution at the 3-position3,5-disubstituted pyrazolo[1,5-a]pyrimidinesNanomolar inhibitory activity and high selectivity for Pim-1. nih.gov
Trk Kinases2,5-difluorophenyl-substituted pyrrolidine at the 5-positionLarotrectinib analogsPotent inhibition of TrkA, TrkB, and TrkC. mdpi.com
COX-2Introduction of specific side chainsPyrazolo[1,5-a]pyrimidine derivatives with a pyridine (B92270) scaffoldHigh COX-2 selectivity and potent anti-inflammatory effects. researchgate.net

Understanding Resistance Mechanisms at a Molecular Level

A significant challenge in the clinical use of targeted therapies is the development of drug resistance. Understanding the molecular mechanisms that underpin this resistance is essential for designing next-generation inhibitors that can overcome this limitation. For therapeutics derived from the this compound scaffold, research is ongoing to elucidate these mechanisms and develop strategies to counteract them.

One of the primary mechanisms of resistance is the emergence of mutations in the target protein that reduce the binding affinity of the inhibitor. mdpi.comresearchgate.net In the context of Trk inhibitors, for instance, mutations in the kinase domain can render first-generation drugs less effective. mdpi.comresearchgate.net To address this, second-generation inhibitors are being developed with modified scaffolds that can accommodate these mutations and maintain inhibitory activity. mdpi.com

Another important resistance mechanism is the overexpression of efflux pumps, such as P-glycoprotein (ABCB1), which actively transport drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. nih.gov Recent studies have identified novel pyrazolo[1,5-a]pyrimidine derivatives that act as potent reversal agents for ABCB1-mediated multidrug resistance (MDR). nih.gov

Key research findings in this area include:

Overcoming resistance in Trk inhibitors: The development of second-generation Trk inhibitors, such as Selitrectinib, has provided an effective solution to resistance caused by mutations. researchgate.net These newer compounds often feature a modified pyrazolo[1,5-a]pyrimidine core that allows for effective binding to both wild-type and mutant forms of the Trk kinases. mdpi.com

Reversal of ABCB1-mediated MDR: Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to significantly increase the sensitivity of MDR cancer cells to conventional chemotherapeutic agents like paclitaxel. nih.gov These compounds appear to inhibit the function of the ABCB1 transporter, leading to increased intracellular accumulation of the anticancer drug. nih.gov

Molecular basis of resistance reversal: Studies have indicated that these MDR reversal agents can bind to and stabilize the ABCB1 protein without affecting its expression or subcellular localization. nih.gov By inhibiting the efflux function of ABCB1, these pyrazolo[1,5-a]pyrimidine derivatives can restore the efficacy of chemotherapeutic drugs in resistant cancer cells. nih.gov

The table below outlines the molecular mechanisms of resistance and the corresponding strategies involving pyrazolo[1,5-a]pyrimidine derivatives to overcome them.

Resistance MechanismMolecular BasisStrategy Involving Pyrazolo[1,5-a]pyrimidine DerivativesExample
Target MutationMutations in the kinase domain of Trk receptors reduce inhibitor binding.Development of second-generation inhibitors with modified scaffolds to accommodate mutations.Selitrectinib and other macrocycle-based analogs. mdpi.comresearchgate.net
Drug EffluxOverexpression of P-glycoprotein (ABCB1) transporter pumps drugs out of the cell.Use of pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents that inhibit ABCB1 function.Novel pyrazolo[1,5-a]pyrimidine compounds that enhance the sensitivity of MDR cells to paclitaxel. nih.gov

Conclusion and Future Directions in Research on 2 Bromo 5 Methylpyrazolo 1,5 a Pyrimidine

Current Achievements and Remaining Research Gaps in Understanding the Compound's Properties and Reactivity

Current scientific literature provides extensive information on the pyrazolo[1,5-a]pyrimidine (B1248293) core, but specific research focused solely on 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is limited. Much of our current understanding is extrapolated from the known chemistry of the parent scaffold and related halogenated derivatives.

Current Achievements:

The primary achievement lies in the synthetic accessibility of the broader class of halogenated pyrazolo[1,5-a]pyrimidines, which suggests that this compound can be reliably synthesized. The bromine atom at the C2 position is recognized as a versatile synthetic handle, amenable to a variety of cross-coupling reactions. This allows for the introduction of diverse functional groups, a critical aspect in the generation of chemical libraries for drug discovery. nih.gov For instance, palladium-catalyzed reactions are commonly employed to create new carbon-carbon and carbon-heteroatom bonds at such positions. nih.gov The methyl group at the C5 position is understood to influence the compound's electronic properties and lipophilicity, which can, in turn, affect its biological activity and pharmacokinetic profile.

Remaining Research Gaps:

A significant gap exists in the detailed characterization of this compound. There is a notable lack of published data on its specific physicochemical properties, such as its crystal structure, spectroscopic data, and quantum yields of fluorescence. Furthermore, a comprehensive investigation of its reactivity profile is yet to be undertaken. While its participation in cross-coupling reactions can be inferred, the specific reaction kinetics, optimal conditions, and the scope of compatible reaction partners are not well-documented.

Another major unknown is the compound's own biological activity. While the pyrazolo[1,5-a]pyrimidine core is a known "privileged scaffold" found in numerous kinase inhibitors and other therapeutic agents, the specific contribution of the 2-bromo and 5-methyl substituents to any potential biological effect has not been systematically evaluated. mdpi.comnih.gov

Research AreaCurrent Understanding (Inferred)Major Research Gaps
Synthesis General synthetic routes for halogenated pyrazolo[1,5-a]pyrimidines are established.Optimized, high-yield synthesis specific to this compound.
Reactivity The bromo group is a handle for cross-coupling reactions.Detailed mechanistic studies, reaction kinetics, and substrate scope.
Physicochemical Properties General properties of the pyrazolo[1,5-a]pyrimidine core are known.Specific data on crystal structure, spectroscopy, and photophysics.
Biological Activity The parent scaffold is known to be bioactive.Screening and evaluation of the compound's specific biological effects.

Emerging Synthetic Methodologies and Interdisciplinary Approaches in Pyrazolo[1,5-a]pyrimidine Research

Recent advancements in synthetic organic chemistry and interdisciplinary research offer exciting new avenues for the study of pyrazolo[1,5-a]pyrimidines, including this compound.

Emerging Synthetic Methodologies:

Modern synthetic strategies are increasingly focused on efficiency, sustainability, and molecular diversity. For the pyrazolo[1,5-a]pyrimidine scaffold, these include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govrsc.org Applying this to the synthesis of this compound could lead to more efficient and scalable production.

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. nih.gov Developing MCRs to directly assemble the this compound core would be a significant step forward.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product purity. This methodology is well-suited for the optimization of synthetic routes to key intermediates like the target compound.

Green Chemistry Approaches: The use of environmentally benign solvents (like water) and catalysts is a growing trend. nih.govrsc.org Research into greener synthetic routes for pyrazolo[1,5-a]pyrimidines is ongoing and highly relevant.

Interdisciplinary Approaches:

The study of pyrazolo[1,5-a]pyrimidines is no longer confined to traditional organic synthesis. An interdisciplinary approach is crucial for unlocking their full potential:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can predict the electronic properties, reactivity, and spectroscopic characteristics of molecules like this compound. rsc.org These theoretical insights can guide synthetic efforts and help in the rational design of new derivatives.

Chemical Biology: By using this compound as a starting point for the synthesis of new probes, researchers can investigate biological pathways and identify new therapeutic targets.

Materials Science: The photophysical properties of the pyrazolo[1,5-a]pyrimidine core make it a candidate for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nbinno.comnih.gov Interdisciplinary collaborations can explore the potential of this compound derivatives in these areas.

Future Prospects for Novel Derivatization, Mechanistic Elucidation, and Targeted Research Applications

The future of research on this compound is promising, with numerous avenues for exploration.

Novel Derivatization:

The presence of the bromine atom is the key to novel derivatization. Future work should focus on leveraging this reactivity:

Palladium-Catalyzed Cross-Coupling: Systematic exploration of Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions will allow for the introduction of a wide array of aryl, alkynyl, and amino substituents at the C2 position.

Synthesis of Kinase Inhibitors: Given that many approved and investigational kinase inhibitors feature the pyrazolo[1,5-a]pyrimidine scaffold, this compound is an ideal starting material for the synthesis of new potential inhibitors for targets like Tropomyosin receptor kinases (Trks). mdpi.comnih.gov

Development of Fluorescent Probes: By attaching fluorogenic or chromogenic groups through the bromo handle, novel fluorescent probes for bioimaging or chemosensing can be developed. nbinno.comrsc.org

Mechanistic Elucidation:

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential. This includes:

Kinetic Studies: Investigating the rates of reaction for various cross-coupling partners will provide valuable data for optimizing reaction conditions.

In Silico Modeling: Computational studies can provide insights into transition states and reaction pathways, complementing experimental findings.

Targeted Research Applications:

Future research should be directed towards specific, high-impact applications:

Oncology: Design and synthesize libraries of derivatives for screening against a panel of cancer-relevant kinases.

Neuroscience: Explore the potential of derivatives as ligands for receptors in the central nervous system.

Materials Science: Investigate the optoelectronic properties of new derivatives for use in advanced materials.

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., C2 bromination shifts proton signals downfield to δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 238.01 for C₇H₆BrN₃) .
  • X-ray crystallography : Resolves ambiguities in substituent positioning, as demonstrated for related pyrazolo[1,5-a]pyrimidine derivatives .

How does regioselective halogenation at C2/C3 impact the biological activity of pyrazolo[1,5-a]pyrimidines?

Advanced Research Question
C2 halogenation (e.g., bromine) enhances binding to hydrophobic enzyme pockets (e.g., CDK2 or CRF1 receptors), while C3 modifications alter electronic properties. Methodological insights:

  • SAR studies : Compare IC₅₀ values of C2-brominated vs. C3-iodinated derivatives in kinase inhibition assays .
  • Crystallographic docking : Molecular dynamics simulations correlate halogen position with receptor interactions .
  • In vivo testing : Evaluate pharmacokinetics (e.g., bioavailability) of halogenated analogs in tumor-bearing models .

What methodologies are used to evaluate the anticancer mechanisms of this compound derivatives?

Advanced Research Question

  • Cell cycle analysis : Flow cytometry identifies G1/S or G2/M arrest in HeLa or SiHa cells treated with derivatives .
  • Apoptosis assays : Western blotting detects caspase-3 activation and mitochondrial pathways (e.g., Bax/Bcl-2 ratio) .
  • Transcriptional profiling : RT-PCR quantifies p53 target genes (e.g., p21, BAX) to confirm p53 activation .

How can researchers leverage recent advances in pyrazolo[1,5-a]pyrimidine functionalization for drug discovery?

Advanced Research Question

  • Post-synthetic modifications : Pd-catalyzed C–H arylation introduces diversity at C5/C7 positions .
  • Hybrid scaffolds : Conjugation with anthranilamide or fluorinated groups improves tumor selectivity .
  • Eco-friendly methods : Ultrasound-assisted synthesis in water reduces waste and improves atom economy .

What strategies address challenges in scaling up pyrazolo[1,5-a]pyrimidine synthesis for preclinical studies?

Advanced Research Question

  • Continuous flow chemistry : Enhances reproducibility and safety for bromination steps .
  • Quality control : Implement in-line PAT (Process Analytical Technology) to monitor intermediates .
  • Purification : Use preparative HPLC or recrystallization from ethanol/water mixtures to isolate high-purity batches .

How do structural modifications at the C5 methyl group influence physicochemical properties?

Basic Research Question

  • Lipophilicity : LogP measurements show C5-methyl enhances membrane permeability .
  • Solubility : Methyl groups reduce aqueous solubility but improve stability in DMSO for biological assays .
  • Metabolic stability : CYP450 assays indicate slower demethylation compared to hydroxylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.